3-(3,4-Dichlorophenyl)benzonitrile
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Overview
Description
“3-(3,4-Dichlorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1365272-36-1 . Its molecular formula is C13H7Cl2N and it has a molecular weight of 248.11 . It is also known as 3’,4’-dichloro [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The InChI code for “3-(3,4-Dichlorophenyl)benzonitrile” is 1S/C13H7Cl2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H . The ChemSpider ID is 28535794 .Scientific Research Applications
Catalysis
The compound could act as a ligand in catalytic systems due to its ability to coordinate with metals. This application could be pivotal in developing new catalytic processes that are more selective, efficient, and less energy-intensive.
Each of these applications leverages the unique chemical structure of 3-(3,4-Dichlorophenyl)benzonitrile to explore innovative solutions across various scientific disciplines. Ongoing research and development in these areas hold the promise of significant advancements in technology and industry .
Mechanism of Action
Mode of Action
The dichlorophenyl group may also influence the compound’s interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
properties
IUPAC Name |
3-(3,4-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAILQQUZKYPQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742893 |
Source
|
Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)benzonitrile | |
CAS RN |
1365272-36-1 |
Source
|
Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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